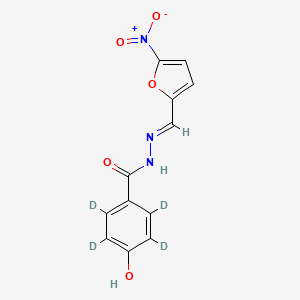

Nifuroxazide-d4

Description

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWSUKQGVSGXJO-WNGOOFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670093 | |

| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188487-83-3 | |

| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Nifuroxazide-d4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifuroxazide-d4, the deuterated analog of the nitrofuran antibiotic nifuroxazide, serves as a critical internal standard for the accurate quantification of nifuroxazide in biological matrices. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Nifuroxazide-d4. Detailed experimental protocols for the synthesis of nifuroxazide and a validated HPLC-MS/MS method for its quantification using Nifuroxazide-d4 are presented. Furthermore, this guide elucidates the key signaling pathways affected by nifuroxazide, namely its antibacterial mechanism of action and its role as a STAT3 inhibitor, with illustrative diagrams generated using the DOT language.

Chemical Structure and Properties

Nifuroxazide-d4 is a stable, isotopically labeled form of nifuroxazide, where four hydrogen atoms on the phenol ring have been replaced with deuterium. This substitution results in a higher molecular weight compared to the parent compound, making it an ideal internal standard for mass spectrometry-based analytical methods.

Chemical Structure:

Table 1: Physicochemical Properties of Nifuroxazide-d4

| Property | Value | Reference(s) |

| IUPAC Name | 4-hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide-2,3,5,6-d4 | |

| Synonyms | Nifuroxazide-d4; (E)-4-hydroxy-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide-d4 | |

| CAS Number | 1188487-83-3 | |

| Chemical Formula | C₁₂H₅D₄N₃O₅ | |

| Molecular Weight | 279.24 g/mol | |

| Appearance | Yellow solid | |

| Solubility | Soluble in DMSO and DMF |

Biological Activity and Mechanism of Action

Nifuroxazide is a broad-spectrum intestinal antiseptic with a localized action within the gastrointestinal tract.[1] Its deuterated form, Nifuroxazide-d4, is expected to exhibit similar biological activities.

Antibacterial Activity

The primary mechanism of action of nifuroxazide as an antibiotic involves the reduction of its nitro group by bacterial nitroreductases. This process generates reactive nitro radicals that are capable of damaging bacterial DNA, proteins, and other essential cellular components, ultimately leading to bacterial cell death.[1][2] This mechanism is effective against a range of Gram-positive and Gram-negative enteropathogenic bacteria.[3][4]

References

Nifuroxazide-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Nifuroxazide-d4 when utilized as an internal standard in bioanalytical methods. This guide will delve into the fundamental principles that make deuterated standards, such as Nifuroxazide-d4, the gold standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will provide detailed experimental protocols derived from validated methods and present quantitative data in a clear, tabular format.

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

The primary function of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in analytical procedures.[1] Nifuroxazide-d4, a stable isotope-labeled (SIL) version of Nifuroxazide, is considered the ideal internal standard because it shares near-identical physicochemical properties with the analyte of interest.[2] The key to its mechanism of action lies in the following attributes:

-

Co-elution: Nifuroxazide-d4 and Nifuroxazide exhibit virtually identical retention times during chromatographic separation. This ensures that both compounds experience the same conditions throughout the analytical process.

-

Similar Extraction Recovery: The efficiency of extracting the analyte from a complex biological matrix (like plasma or tissue) can vary between samples. Because Nifuroxazide-d4 has the same chemical structure as Nifuroxazide, it will be extracted with the same efficiency, thus normalizing any variations in sample preparation.

-

Correction for Matrix Effects: Biological samples contain numerous endogenous components that can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[3] Since Nifuroxazide-d4 co-elutes with Nifuroxazide, it is subjected to the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these variations in ionization are effectively canceled out, leading to a more accurate and precise measurement.[4][5]

-

Distinct Mass-to-Charge Ratio (m/z): The incorporation of four deuterium atoms in Nifuroxazide-d4 results in a mass increase of four atomic mass units compared to Nifuroxazide. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even though they co-elute.

In essence, Nifuroxazide-d4 acts as a stable, reliable reference point within each sample, enabling the accurate quantification of Nifuroxazide by compensating for procedural inconsistencies.

Experimental Protocol: Quantification of Nifuroxazide in Biological Matrices

The following is a detailed methodology for the quantification of Nifuroxazide in plasma and brain tissue using Nifuroxazide-d4 as an internal standard, based on a validated HPLC-MS/MS method.[6]

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare stock solutions of Nifuroxazide and Nifuroxazide-d4 (IS) in DMSO at a concentration of 1.0 mg/mL.

-

Working Solutions:

-

Prepare a series of Nifuroxazide working solutions by diluting the stock solution with absolute ethanol to achieve a concentration range of 5.0–1000.0 ng/mL.

-

Prepare a working solution of the Nifuroxazide-d4 IS by diluting the stock solution in ethanol to obtain a concentration of 100.0 ng/mL.

-

-

Calibration Standards and QCs in Plasma:

-

Combine 90 µL of blank murine plasma with 10 µL of the respective Nifuroxazide working solution to create calibration standards.

-

The final concentrations for the standard samples should be 1.0, 2.5, 5.0, 10.0, 20.0, and 100.0 ng/mL.

-

Prepare QC samples at concentrations of 3.0 and 75.0 ng/mL.

-

-

Calibration Standards and QCs in Brain Tissue:

-

Homogenize control mouse brain tissue in ammonium acetate (pH 4.5) at a 1:3 ratio (w/v).

-

Mix 20 µL of each Nifuroxazide working solution with 180 µL of the brain homogenate to create calibration standards.

-

The final concentrations for the standard samples should be 0.5, 1.0, 2.5, 5.0, 10.0, and 20.0 ng/mL (corresponding to 2.0–80.0 ng/g of tissue).

-

Prepare QC samples at 1.5, 7.5, and 15.0 ng/mL (corresponding to 6.0, 30.0, and 60.0 ng/g of tissue).

-

Sample Preparation

-

Transfer 100 µL of the study samples, standards, or QCs to polypropylene Eppendorf tubes.

-

Add 10 µL of the IS working solution to each tube.

-

Add 400 µL of acetonitrile containing 0.1% formic acid to deproteinize the plasma. For brain homogenate, a similar protein precipitation step is performed.

-

Vortex the mixture.

-

Centrifuge the mixture at 15,900 × g at 4°C for 10 minutes.

-

Transfer the upper organic phase to a new tube.

-

Dry the organic phase under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of a 1:1 (v/v) mixture of mobile phases A and B.

HPLC-MS/MS Instrumental Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.[6]

-

Instrument Parameters:

-

Nebulizer Gas (Gas 1): 40 psi

-

Heater Gas (Gas 2): 50 psi

-

Curtain Gas: 30 psi

-

Collision-Activated Dissociation Gas: 5 psi

-

Declustering Potential (DP): 96 V

-

Collision Exit Potential (CXP): 11 V

-

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from a validated method for Nifuroxazide quantification using Nifuroxazide-d4 as an internal standard.[6][7]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Matrix | Calibration Range | LLOQ | Precision at LLOQ (%) | Accuracy at LLOQ (%) |

| Plasma | 1.0 - 100.0 ng/mL | 1.0 ng/mL | 13.2 | 97.6 |

| Brain Tissue | 2.0 - 80.0 ng/g | 2.0 ng/g | 4.8 | 108.3 |

Table 2: Intraday Accuracy and Precision in Plasma

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |

| 3.0 | 2.8 | 93.3 | 6.4 |

| 15.0 | 14.2 | 94.7 | 4.0 |

| 75.0 | 67.7 | 90.3 | 4.9 |

Table 3: Intraday Accuracy and Precision in Brain Tissue

| Spiked Concentration (ng/g) | Mean Measured Concentration (ng/g) | Accuracy (%) | Precision (CV, %) |

| 6.0 | 6.7 | 111.7 | 3.3 |

| 30.0 | 32.2 | 107.3 | 1.7 |

| 60.0 | 63.2 | 105.3 | 2.5 |

Table 4: Matrix Effect

| Matrix | QC Level | Precision (CV, %) |

| Plasma | Lower QC | 2.0 |

| Plasma | Higher QC | 4.4 |

Mandatory Visualizations

Workflow for Sample Analysis using Nifuroxazide-d4

Caption: Workflow for bioanalysis using a deuterated internal standard.

Signaling Pathway for Correction of Analytical Variability

Caption: How a deuterated internal standard corrects for analytical variability.

References

- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 5. lcms.cz [lcms.cz]

- 6. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice [mdpi.com]

Safety data sheet and handling precautions for Nifuroxazide-d4

An In-depth Technical Guide to the Safe Handling of Nifuroxazide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifuroxazide-d4 is the deuterated form of Nifuroxazide, a nitrofuran antibiotic.[1] It is primarily utilized as an internal standard for the quantification of Nifuroxazide in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Nifuroxazide itself is an oral antidiarrheal agent with antibacterial properties against various enteropathogenic bacteria.[1][2] Recent research has also highlighted its potential as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), suggesting possible applications in oncology.[1][3]

This guide provides comprehensive safety data and handling precautions for Nifuroxazide-d4 to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

Nifuroxazide-d4 is classified as harmful and requires careful handling. The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation.[4]

GHS Classification:

| Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4][5] |

GHS Label Elements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of Nifuroxazide-d4 is presented below.

| Property | Value | Source |

| Chemical Name | 4-hydroxy-benzoic acid, 2-[(5-nitro-2-furanyl)methylene-d4]hydrazide | [4] |

| CAS Number | 1188487-83-3 | [1][4] |

| Molecular Formula | C₁₂H₅D₄N₃O₅ | [1] |

| Molecular Weight | 279.2 g/mol | [1] |

| Appearance | A solid | [1] |

| Melting Point | 298 °C (568 °F) (for non-deuterated form) | [6] |

| Solubility | Soluble in DMF and DMSO | [1][7] |

Toxicological Information

The toxicological data for Nifuroxazide provides a basis for the handling precautions for its deuterated form.

| Metric | Value | Species | Route | Source |

| LDLO | 6 g/kg | Mouse | Oral | [4][8] |

| TDLO | 4.286 mg/kg / 3 days | Human (man) | Oral (intermittent) | [4][5] |

| LD50 | 1 g/kg | Mouse | Intraperitoneal | [5] |

Primary Irritant Effect:

-

On the eye: No irritating effect has been reported.[6]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Precautions for Safe Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][9]

-

Wash hands and any exposed skin thoroughly after handling.[4][9]

-

Use only outdoors or in a well-ventilated area.[9] A laboratory fume hood or other form of local exhaust ventilation is recommended.[10]

-

Avoid the formation of dust and aerosols.[9]

Conditions for Safe Storage:

-

Keep the container tightly sealed in a cool, dry, and well-ventilated area.[9][10]

-

Store in accordance with the information listed on the product insert, which may include refrigeration.[4]

-

Keep away from direct sunlight and sources of ignition.[9]

-

Store away from strong oxidizing agents, strong acids, and strong bases.[10][11]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Engineering Controls:

-

Ensure adequate ventilation.[9]

-

Use a closed system or local exhaust ventilation where possible.[12]

-

Provide an accessible safety shower and eye wash station.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles with side-shields.[9][10] A face shield may be necessary depending on the situation.[12]

-

Skin and Body Protection: Wear impervious clothing.[9] Protective boots may be required for certain situations.[12]

-

Respiratory Protection: Use a suitable respirator or dust mask.[9][12]

First-Aid Measures

In the event of exposure, follow these first-aid procedures immediately.

| Exposure Route | First-Aid Procedure |

| Inhalation | Relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Seek immediate medical attention.[9] |

| Skin Contact | Remove contaminated clothing and shoes. Rinse the skin thoroughly with large amounts of water. Call a physician.[9] |

| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do so. Call a physician.[9] |

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.[9] |

Accidental Release Measures

In case of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions: Evacuate personnel to safe areas. Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Keep the product away from drains, water courses, or the soil.[9]

-

Methods for Cleaning Up: Absorb solutions with a liquid-binding material (e.g., diatomite). For solids, sweep or shovel into a suitable, closed container for disposal.[9][11] Decontaminate surfaces with alcohol.[9]

Experimental Protocols and Workflows

General Workflow for Use as an Internal Standard in LC-MS

Nifuroxazide-d4 is intended for use as an internal standard for the quantification of nifuroxazide.[1] The following is a generalized workflow. Specific concentrations, volumes, and instrument parameters must be optimized for the specific analytical method.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Nifuroxazide | STAT | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 3. nifuroxazide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 7. apexbt.com [apexbt.com]

- 8. moehs.com [moehs.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. moehs.com [moehs.com]

- 12. tcichemicals.com [tcichemicals.com]

Navigating the Stability of Nifuroxazide-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Nifuroxazide-d4, a deuterated analog of the intestinal antiseptic Nifuroxazide. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data and established principles of pharmaceutical stability testing to offer comprehensive guidance for maintaining the integrity of this important research compound.

Introduction to Nifuroxazide-d4

Nifuroxazide-d4 is the deuterium-labeled version of Nifuroxazide, an oral nitrofuran antibiotic. It is primarily utilized as an internal standard in analytical and pharmacokinetic studies, where its stable isotope labeling allows for precise quantification of Nifuroxazide in biological matrices through mass spectrometry and liquid chromatography. The introduction of deuterium can also modulate the metabolic fate of a drug, a phenomenon known as the "kinetic isotope effect," potentially leading to enhanced metabolic stability. Understanding the chemical stability and optimal storage conditions of Nifuroxazide-d4 is paramount to ensuring the accuracy and reproducibility of experimental results.

Stability and Storage Conditions

While specific, publicly available quantitative stability studies on Nifuroxazide-d4 are limited, general recommendations can be derived from supplier datasheets and overarching principles for the storage of deuterated and light-sensitive active pharmaceutical ingredients (APIs).

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for Nifuroxazide-d4 based on available information and general best practices. It is critical to note that these are generalized guidelines, and for GMP-compliant research, a dedicated stability study is indispensable.

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | -20°C (Long-term) | Recommended by suppliers for maintaining long-term chemical integrity. |

| 2-8°C (Short-term) | Suitable for short-term storage of stock solutions. | |

| Room Temperature | Permissible for shipping and brief periods, but not recommended for storage. | |

| Humidity | Store in a dry place | Nifuroxazide is susceptible to hydrolysis, particularly under alkaline conditions. |

| Light | Protect from light | As a nitrofuran derivative, Nifuroxazide-d4 is potentially photosensitive. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Recommended for the solid form to prevent oxidative degradation. |

| Incompatibilities | Strong acids, Strong bases, Strong oxidizing agents | Avoid contact with these substances to prevent degradation. |

Solution Stability

For reconstituted solutions, such as those in DMSO, it is recommended to aliquot and freeze them at -20°C for long-term storage. Stability of stock solutions at this temperature is generally cited for up to one month, though this should be verified empirically. For short-term use, refrigerated conditions (4°C) can be maintained for up to a week. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.

Experimental Protocols for Stability Assessment

To rigorously determine the stability profile of Nifuroxazide-d4, a comprehensive stability testing program should be implemented, adhering to internationally recognized guidelines such as those from the ICH (International Council for Harmonisation) and WHO.

Forced Degradation Study

A forced degradation (or stress testing) study is crucial for identifying potential degradation products and understanding the degradation pathways of Nifuroxazide-d4. This study also helps in developing and validating a stability-indicating analytical method.

Methodology:

-

Preparation of Samples: Prepare solutions of Nifuroxazide-d4 in suitable solvents.

-

Stress Conditions: Expose the samples to a range of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with a photodiode array (PDA) detector and mass spectrometry (MS) to separate and identify the parent compound and any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.

Methodology:

-

Batch Selection: Utilize at least one representative batch of Nifuroxazide-d4.

-

Container Closure System: Store the samples in containers that are inert and provide adequate protection from light and moisture.

-

Storage Conditions and Testing Frequency:

-

Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH. Testing should be conducted every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

Intermediate Study: 30°C ± 2°C / 65% RH ± 5% RH. This is performed if significant changes are observed in the accelerated study.

-

Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH. Testing should be performed at a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).

-

-

Analytical Parameters: At each testing interval, the samples should be analyzed for:

-

Appearance

-

Assay (potency)

-

Purity (presence of degradation products)

-

Moisture content

-

Visualizing Key Pathways and Processes

To aid in the understanding of Nifuroxazide's mechanism of action and the workflow for its stability assessment, the following diagrams are provided.

Nifuroxazide's Inhibition of the JAK-STAT3 Signaling Pathway

Nifuroxazide is a known inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often constitutively active in various cancers. Nifuroxazide exerts its effect by reducing the autophosphorylation of Janus kinases (JAKs), which in turn prevents the phosphorylation and activation of STAT3.

Caption: Nifuroxazide-d4 inhibits the JAK-STAT3 pathway by preventing JAK autophosphorylation.

Experimental Workflow for Stability Testing

The following diagram outlines a logical workflow for conducting a comprehensive stability study of an API like Nifuroxazide-d4.

The Strategic Advantage of Deuterium: An In-Depth Guide to its Role in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a sophisticated approach to optimizing pharmacokinetic profiles. This in-depth technical guide explores the core principles of deuterium labeling, its impact on drug metabolism, and the methodologies employed to evaluate its effects. By leveraging the kinetic isotope effect, deuterium substitution can significantly enhance a drug's metabolic stability, leading to improved therapeutic outcomes.

Core Principles: The Deuterium Kinetic Isotope Effect (KIE)

The fundamental principle behind the utility of deuterium in drug development is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] Consequently, chemical reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.[2] In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the abstraction of a hydrogen atom.[3] By strategically replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of metabolism can be significantly reduced.[4]

This slowing of metabolic processes can lead to several desirable pharmacokinetic advantages:

-

Prolonged Half-Life: A reduced rate of metabolism extends the drug's circulation time in the body, increasing its half-life.[5][6] This can allow for less frequent dosing, improving patient compliance.[7]

-

Increased Exposure: Slower clearance results in a higher overall drug exposure, represented by an increased Area Under the Curve (AUC).[8][9]

-

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially minimizing the formation of harmful byproducts.[10]

-

Improved Safety and Tolerability: By reducing peak plasma concentrations (Cmax) and overall metabolic load, deuterated drugs can exhibit an improved safety profile.[11][12]

It is crucial to note that the effects of deuterium substitution are highly dependent on the specific position of labeling and are not always predictable.[13] In some cases, deuteration can even lead to faster clearance if it blocks a minor metabolic pathway, shunting the drug down a more rapid elimination route.[7][14]

Data Presentation: Comparative Pharmacokinetics of Deuterated Drugs

The following tables summarize the quantitative impact of deuterium labeling on the pharmacokinetic parameters of several drugs.

| Drug | Parameter | Non-Deuterated | Deuterated (Deutetrabenazine) | Fold Change | Reference(s) |

| Tetrabenazine | Half-life (t½) of active metabolites | 4.8 hours | 8.6 - 9.4 hours | ~1.8 - 2.0 | [8][15] |

| AUCinf of total active metabolites | 261 ng·hr/mL | 542 ng·hr/mL | ~2.1 | [8] | |

| Cmax of total active metabolites | 61.6 ng/mL | 74.6 ng/mL | ~1.2 | [8] |

Table 1: Pharmacokinetic Parameters of Tetrabenazine vs. Deutetrabenazine. Deutetrabenazine is the first deuterated drug approved by the FDA and is used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[11][16] The deuteration of tetrabenazine at the methoxy groups leads to a significant increase in the half-life and exposure of its active metabolites.[15]

| Drug | Parameter | Non-Deuterated (Paroxetine) | Deuterated (CTP-347) | Observation | Reference(s) |

| Paroxetine | Metabolism | Inhibits CYP2D6 | Reduced inactivation of CYP2D6 | Faster clearance of CTP-347 | [14][17] |

| Pharmacokinetic Accumulation | Higher | Lower | Reduced drug-drug interactions | [13][14] |

Table 2: Metabolic Profile of Paroxetine vs. Deuterated Paroxetine (CTP-347). In a unique application of deuterium labeling, CTP-347 was designed to be metabolized faster than paroxetine to reduce the mechanism-based inhibition of CYP2D6, thereby minimizing drug-drug interactions.[13][14]

| Drug | Parameter | Non-Deuterated Analog | Deuterated (Deucravacitinib) | Observation | Reference(s) |

| Deucravacitinib Analog | M11 (oxidation) & M12 (N-demethylation) formation | Higher | Lower | Reduced formation of less selective metabolites | [2] |

| TYK2 Selectivity | Lower | Higher | Deuterium incorporation diverts metabolism | [2] |

Table 3: Metabolic Profile of a Deucravacitinib Analog vs. Deucravacitinib. Deucravacitinib, a novel TYK2 inhibitor, incorporates deuterium to block the formation of less selective metabolites, thereby enhancing its target selectivity.[2]

| Drug | Parameter | Non-Deuterated (Methadone) | Deuterated (d9-methadone) | Fold Change | Reference(s) |

| Methadone | AUC (0-8h) | Lower | 5.7-fold higher | ~5.7 | [9] |

| Cmax | Lower | 4.4-fold higher | ~4.4 | [9] | |

| Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ~0.2 | [9] |

Table 4: Pharmacokinetic Parameters of Methadone vs. d9-methadone in mice. Deuteration of methadone resulted in a significant increase in exposure and a reduction in clearance.[9]

Mandatory Visualizations

Caption: Deuterium substitution increases the activation energy for C-D bond cleavage.

Caption: A typical workflow for evaluating deuterated compounds.

References

- 1. What is Deuterated Paroxetine used for? [synapse.patsnap.com]

- 2. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]

- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 4. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioscientia.de [bioscientia.de]

- 8. neurology.org [neurology.org]

- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Deuterium substitution improves therapeutic and metabolic profiles of medicines | EurekAlert! [eurekalert.org]

- 14. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Deuterated drug - Wikipedia [en.wikipedia.org]

- 17. medkoo.com [medkoo.com]

Understanding the In Vivo Metabolic Fate of Nifuroxazide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and methodologies for investigating the in vivo metabolic fate of Nifuroxazide-d4, a deuterated analog of the intestinal antiseptic nifuroxazide. Due to a lack of direct studies on Nifuroxazide-d4, this document extrapolates from the known pharmacokinetic profile of nifuroxazide and the established metabolic pathways of structurally related nitrofuran compounds. This guide details putative biotransformation pathways, presents available quantitative data for the parent compound, and offers a standardized experimental protocol for future in vivo metabolism studies. The inclusion of detailed methodologies and visual diagrams aims to equip researchers with the necessary tools to further elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Introduction

Nifuroxazide is a nitrofuran derivative with a broad spectrum of antibacterial activity, primarily used in the treatment of infectious diarrhea.[1] Its mechanism of action is believed to involve the generation of reactive nitro radicals within bacterial cells, which disrupt essential cellular processes.[1] While effective as a localized intestinal anti-infective, a thorough understanding of its systemic absorption and subsequent metabolic fate is crucial for a complete safety and efficacy profile.

The use of isotopically labeled compounds, such as Nifuroxazide-d4, is a standard and powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium labels serve as a tracer, allowing for the sensitive and specific detection of the drug and its metabolites against a complex biological background using mass spectrometry.

This guide will explore the anticipated metabolic pathways of Nifuroxazide-d4, based on the known biotransformation of other nitrofuran antibiotics like furazolidone and nitrofurantoin.[2][3] The primary metabolic route for this class of compounds is the reduction of the nitro group, a process that can be carried out by host enzymes as well as the gut microbiota.[4][5]

Putative Metabolic Pathways of Nifuroxazide-d4

The metabolism of nitrofuran compounds is primarily characterized by the reduction of the 5-nitrofuran ring.[5] This process is a critical activation step for their antibacterial activity and is also the main route of their biotransformation in vivo. For Nifuroxazide-d4, the following metabolic pathway is proposed, based on analogy with furazolidone.[2] The deuterated atoms are not expected to alter the metabolic route but may slightly influence the rate of these reactions (kinetic isotope effect).

The initial and most significant metabolic step is predicted to be the reduction of the nitro group to form a nitroso intermediate, which is then further reduced to a hydroxylamine and subsequently to an amine derivative. The amine metabolite is likely a key intermediate that can undergo further reactions.

Caption: Putative metabolic pathway of Nifuroxazide-d4.

Quantitative Data

To date, published in vivo studies have focused on the quantification of the parent compound, nifuroxazide. The following table summarizes pharmacokinetic data from a study in mice following a single intraperitoneal administration.

Table 1: Pharmacokinetic Parameters of Nifuroxazide in Mice

| Parameter | Plasma | Brain Tissue |

| Dose | 30 mg/kg (i.p.) | 30 mg/kg (i.p.) |

| Cmax (1 hour post-dose) | 336 - 2640 ng/mL[2] | - |

| LLOQ | 1.0 ng/mL[6] | 2.0 ng/g[6] |

LLOQ: Lower Limit of Quantification

Table 2: Hypothetical Plasma Concentrations of Nifuroxazide-d4 and its Putative Amino Metabolite in Mice

Disclaimer: The following data are hypothetical and for illustrative purposes only. They are intended to represent a plausible pharmacokinetic profile based on the rapid metabolism typical of nitrofuran drugs. Actual experimental data are required for confirmation.

| Time (hours) | Nifuroxazide-d4 (ng/mL) | Putative Amino Metabolite (ng/mL) |

| 0.25 | 1500 | 250 |

| 0.5 | 2000 | 600 |

| 1 | 1800 | 1200 |

| 2 | 900 | 1500 |

| 4 | 300 | 1000 |

| 8 | 50 | 400 |

| 24 | < LLOQ | 50 |

Experimental Protocols

The following section details a representative experimental protocol for an in vivo study designed to investigate the metabolic fate of Nifuroxazide-d4 in a rodent model.

Animal Model

-

Species: Male Sprague-Dawley rats (8-10 weeks old)

-

Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces. They are maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

-

Acclimatization: Animals are acclimated to the housing conditions for at least 7 days prior to the experiment.

Dosing

-

Formulation: Nifuroxazide-d4 is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

Administration: A single dose of 50 mg/kg is administered via oral gavage.

Sample Collection

-

Blood: Blood samples (approximately 200 µL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

-

Urine and Feces: Urine and feces are collected at intervals of 0-8, 8-24, and 24-48 hours post-dose. The volume of urine is recorded, and the feces are weighed. Samples are stored at -80°C until analysis.

Sample Preparation

-

Plasma: Proteins are precipitated by adding three volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard. After vortexing and centrifugation, the supernatant is collected and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

-

Urine: An aliquot of urine is diluted with mobile phase, centrifuged, and the supernatant is directly injected into the LC-MS/MS system.

-

Feces: Feces are homogenized in a suitable solvent (e.g., methanol/water mixture). The homogenate is centrifuged, and the supernatant is subjected to solid-phase extraction (SPE) for cleanup before LC-MS/MS analysis.

Analytical Methodology

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS) is used for the analysis.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for the quantification of Nifuroxazide-d4 and its putative metabolites. The specific precursor-to-product ion transitions for each analyte are optimized.

Caption: Experimental workflow for an in vivo metabolism study.

Conclusion

While direct experimental data on the metabolic fate of Nifuroxazide-d4 is currently unavailable, this technical guide provides a robust framework for its investigation based on existing knowledge of the parent compound and analogous nitrofuran drugs. The putative metabolic pathway centers on the reduction of the nitro group, a common biotransformation for this class of compounds. The provided experimental protocol offers a detailed methodology for conducting in vivo studies to identify and quantify Nifuroxazide-d4 and its metabolites. Further research employing these methods is essential to definitively characterize the ADME properties of Nifuroxazide-d4, which will, in turn, contribute to a more complete understanding of its overall pharmacological profile.

References

- 1. Identification of a furazolidone metabolite responsible for the inhibition of amino oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. karger.com [karger.com]

- 4. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Nifuroxazide in Biological Matrices Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nifuroxazide is a nitrofuran derivative with broad-spectrum antibacterial activity, primarily used in the treatment of infectious diarrhea.[1] Recent studies have also suggested its potential as an anticancer agent, specifically as an inhibitor of the STAT3 signaling pathway.[1] This has led to a renewed interest in its pharmacokinetic profile and the need for a reliable method to quantify its concentration in biological samples. This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of nifuroxazide in plasma and tissue homogenates, utilizing its deuterated analog, Nifuroxazide-d4, as an internal standard (IS) to ensure accuracy and precision.

The developed method involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This method has been validated for specificity, linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Protocols

Materials and Reagents

-

Nifuroxazide analytical standard (e.g., Sigma-Aldrich)[1]

-

Nifuroxazide-d4 (Internal Standard) (e.g., Santa Cruz Biotechnology)[1]

-

HPLC-grade acetonitrile and methanol

-

Formic acid (analytical grade)[2]

-

Ammonium acetate (analytical grade)[1]

-

Deionized water (Milli-Q or equivalent)[1]

-

Control plasma and tissue (e.g., mouse plasma and brain tissue)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Nifuroxazide and Nifuroxazide-d4 in DMSO.[1]

-

Working Solutions: Prepare a series of working solutions of Nifuroxazide by diluting the stock solution with ethanol to achieve concentrations ranging from 5.0 ng/mL to 1000.0 ng/mL. Prepare a working solution of Nifuroxazide-d4 at 100.0 ng/mL in ethanol. Store all solutions at -20°C.[1]

Sample Preparation

For Plasma Samples:

-

Aliquot 90 µL of plasma into a microcentrifuge tube.

-

Add 10 µL of the appropriate Nifuroxazide working solution for calibration standards and quality control (QC) samples. For unknown samples, add 10 µL of ethanol.

-

Add 10 µL of the Nifuroxazide-d4 internal standard working solution (100.0 ng/mL).

-

Vortex for 30 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

For Tissue Homogenate Samples (e.g., Brain Tissue):

-

Homogenize the tissue in ammonium acetate buffer (pH 4.5) at a 1:3 (w/v) ratio.[1]

-

To 180 µL of the tissue homogenate, add 20 µL of the appropriate Nifuroxazide working solution for calibration standards and QCs. For unknown samples, add 20 µL of ethanol.[1]

-

Add 20 µL of the Nifuroxazide-d4 internal standard working solution (100.0 ng/mL).

-

Vortex for 30 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

HPLC System: A system equipped with micropumps and an autosampler (e.g., PerkinElmer Series 200).[1]

-

Column: A C18 column (e.g., 50 mm × 2.0 mm, 5 µm particle size, Gemini C18) with a compatible guard cartridge.[1]

-

Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). For mass spectrometry applications, formic acid is a suitable modifier.[2]

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30°C[1]

-

Injection Volume: 5 µL

Mass Spectrometry:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nifuroxazide: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

Nifuroxazide-d4: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

-

Key MS Parameters: The declustering potential (DP) and collision energy (CE) should be optimized for each analyte.[3][4]

-

Ion Source Gas 1 (GS1): 60 psi

-

Ion Source Gas 2 (GS2): 50 psi

-

Curtain Gas (CUR): 20 psi

-

Collision Gas (CAD): Medium

-

IonSpray Voltage (IS): 4000 V

-

Temperature (TEM): 500°C

-

Data Presentation

Table 1: Calibration Standard and Quality Control Sample Concentrations

| Sample Type | Matrix | Concentration (ng/mL) |

| Calibration Standard 1 | Plasma | 1.0 |

| Calibration Standard 2 | Plasma | 2.5 |

| Calibration Standard 3 | Plasma | 5.0 |

| Calibration Standard 4 | Plasma | 10.0 |

| Calibration Standard 5 | Plasma | 20.0 |

| Calibration Standard 6 | Plasma | 100.0 |

| Quality Control Low (LQC) | Plasma | 3.0 |

| Quality Control High (HQC) | Plasma | 75.0 |

| Calibration Standard 1 | Brain Homogenate | 2.0 (ng/g) |

| Calibration Standard 2 | Brain Homogenate | 5.0 (ng/g) |

| Calibration Standard 3 | Brain Homogenate | 10.0 (ng/g) |

| Calibration Standard 4 | Brain Homogenate | 20.0 (ng/g) |

| Calibration Standard 5 | Brain Homogenate | 40.0 (ng/g) |

| Calibration Standard 6 | Brain Homogenate | 80.0 (ng/g) |

| Quality Control Low (LQC) | Brain Homogenate | 6.0 (ng/g) |

| Quality Control Mid (MQC) | Brain Homogenate | 30.0 (ng/g) |

| Quality Control High (HQC) | Brain Homogenate | 60.0 (ng/g) |

Data adapted from a validated method for Nifuroxazide quantification.[1]

Table 2: Summary of Method Validation Parameters

| Parameter | Matrix | LQC | MQC | HQC |

| Intra-day Precision (%CV) | Plasma | 6.4% | - | 4.0% |

| Brain Homogenate | 3.3% | 1.7% | 2.5% | |

| Intra-day Accuracy (%) | Plasma | 94.8% | - | 90.2% |

| Brain Homogenate | 111.8% | 105.4% | 106.3% | |

| Recovery (%) | Plasma | 81.9% | - | 92.8% |

| Brain Homogenate | 100.8% | - | 98.8% | |

| Internal Standard Recovery (%) | Plasma | \multicolumn{3}{c | }{85.8%} | |

| Brain Homogenate | \multicolumn{3}{c | }{104.1%} |

This table summarizes the performance of the LC-MS/MS method.[1] The precision and accuracy were found to be well within acceptable limits.[1] The lower limit of quantification (LLOQ) was established at 1.0 ng/mL for plasma and 2.0 ng/g for brain tissue.[1]

Visualizations

Caption: Experimental workflow for Nifuroxazide quantification.

Caption: Logic of using an internal standard for quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of Nifuroxazide in biological matrices. The simple sample preparation protocol and the use of a deuterated internal standard contribute to the method's robustness and accuracy. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical research, enabling them to conduct high-quality pharmacokinetic and other studies involving Nifuroxazide.

References

- 1. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation of Nifuroxazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nifuroxazide-d4 Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifuroxazide is a nitrofuran-based intestinal antiseptic used for the treatment of infectious diarrhea. Its deuterated analog, Nifuroxazide-d4, serves as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to its similar chemical and physical properties to the parent compound.[1] The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of analytical results.[2][3]

This document provides a detailed protocol for the preparation of Nifuroxazide-d4 stock and working solutions for research and development purposes.

Chemical Properties of Nifuroxazide-d4

A thorough understanding of the chemical properties of Nifuroxazide-d4 is essential for its proper handling and use.

| Property | Value | Reference |

| Chemical Name | 4-hydroxy-benzoic acid, 2-[(5-nitro-2-furanyl)methylene-d4]hydrazide | [4] |

| CAS Number | 1188487-83-3 | [4] |

| Molecular Formula | C₁₂H₅D₄N₃O₅ | [4] |

| Molecular Weight | 279.25 g/mol | [4] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO and DMF. Sparingly soluble in ethanol. Practically insoluble in water. | [4] |

Safety and Handling Precautions

Nifuroxazide-d4 should be handled with care in a laboratory setting. Always refer to the Safety Data Sheet (SDS) for complete safety information.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

May cause eye, skin, and respiratory tract irritation.[1][5]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[5][6]

-

Use in a well-ventilated area or with a suitable respirator.[5][6]

Handling:

-

Avoid breathing dust.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7]

-

Keep away from heat and sources of ignition.[8]

Experimental Protocol: Preparation of Nifuroxazide-d4 Stock and Working Solutions

This protocol outlines the step-by-step procedure for preparing a 1 mg/mL stock solution in Dimethyl Sulfoxide (DMSO) and subsequent dilutions to create working solutions.

Materials and Equipment:

-

Nifuroxazide-d4 powder

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Ethanol, analytical grade

-

Calibrated analytical balance

-

Volumetric flasks (e.g., 1 mL, 10 mL)

-

Micropipettes and sterile tips

-

Vortex mixer

-

Amber glass vials for storage

Preparation of 1 mg/mL Stock Solution in DMSO

-

Weighing: Accurately weigh a precise amount of Nifuroxazide-d4 powder (e.g., 1 mg) using a calibrated analytical balance. It is recommended to weigh the powder in a clean, tared vial to minimize transfer loss.

-

Dissolving: Add the appropriate volume of DMSO to the vial to achieve a final concentration of 1 mg/mL. For example, add 1 mL of DMSO to 1 mg of Nifuroxazide-d4.

-

Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath may aid dissolution if necessary.

-

Storage: Store the stock solution in a tightly sealed amber glass vial at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution with a suitable solvent, typically ethanol for compatibility with subsequent analytical methods.

Example Dilution Series:

| Working Solution Concentration | Volume of Stock (1 mg/mL) | Final Volume (with Ethanol) |

| 100 µg/mL | 1 mL | 10 mL |

| 10 µg/mL | 100 µL | 10 mL |

| 1 µg/mL | 10 µL | 10 mL |

| 100 ng/mL | 100 µL of 10 µg/mL WS | 10 mL |

| 10 ng/mL | 100 µL of 1 µg/mL WS | 10 mL |

Procedure for preparing a 10 µg/mL working solution:

-

Pipette 100 µL of the 1 mg/mL Nifuroxazide-d4 stock solution into a 10 mL volumetric flask.

-

Add ethanol to the flask, bringing the final volume to the 10 mL mark.

-

Cap the flask and invert several times to ensure thorough mixing.

-

Transfer the working solution to a labeled amber glass vial for storage. Store at 2-8°C when not in use. Prepare fresh working solutions regularly, depending on the stability of the compound in the chosen solvent.

Diagrams

Experimental Workflow

Caption: Workflow for preparing Nifuroxazide-d4 stock and working solutions.

Conclusion

This protocol provides a detailed and standardized procedure for the preparation of Nifuroxazide-d4 stock and working solutions. Adherence to these guidelines, along with proper safety precautions, will ensure the preparation of accurate and reliable internal standard solutions for use in quantitative analytical studies. The stability of the prepared solutions should be periodically assessed to maintain the integrity of the analytical results.

References

- 1. nordicbiosite.com [nordicbiosite.com]

- 2. nebiolab.com [nebiolab.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Utilization of Nifuroxazide-d4 for Bioanalytical Method Validation

Introduction

Nifuroxazide is a nitrofuran antibiotic primarily used for treating infectious diarrhea.[1][2][3] Its therapeutic applications are expanding, with recent research exploring its potential as an anticancer agent due to its ability to inhibit STAT3 signaling.[2][4] To accurately assess its pharmacokinetic profile, safety, and efficacy in preclinical and clinical studies, a robust and validated bioanalytical method is essential.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry for minimizing analytical variability. Nifuroxazide-d4 ([2H4]-nifuroxazide), a deuterated analog of Nifuroxazide, is the ideal internal standard for the quantification of Nifuroxazide in biological matrices.[4] It shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variations in instrument response.

These application notes provide a comprehensive protocol for the validation of a bioanalytical method for Nifuroxazide using Nifuroxazide-d4 as an internal standard, based on a validated HPLC-MS/MS method.[4][5] The protocols and data adhere to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][7]

Logical Framework for Using a Stable Isotope-Labeled Internal Standard (SIL-IS)

Caption: Logic of using Nifuroxazide-d4 for analytical variability correction.

Bioanalytical Method Protocol

This protocol details a validated method for the quantification of Nifuroxazide in plasma and brain tissue using Nifuroxazide-d4 as an internal standard (IS).[4]

1. Reagents and Materials

-

Nifuroxazide (NAZ) analytical reference standard

-

Nifuroxazide-d4 ([2H4]-nifuroxazide) reference standard (Internal Standard, IS)

-

HPLC-grade acetonitrile (ACN) and ammonium acetate

-

Purified water (e.g., Milli-Q)

-

Biological matrix (e.g., murine plasma, brain tissue)

2. Preparation of Standard and QC Samples

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Nifuroxazide and Nifuroxazide-d4 in acetonitrile.

-

Working Standard Solutions: Prepare serial dilutions of the Nifuroxazide stock solution with ACN/water (1:1) to create working standards for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the Nifuroxazide-d4 stock solution to a final concentration of 100 ng/mL.

-

Calibration and QC Sample Preparation: Spike the appropriate biological matrix (plasma or brain homogenate) with the Nifuroxazide working standards to achieve the desired concentrations for the calibration curve and QC levels (Low, Medium, High).

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of the biological sample (blank, CC, QC, or study sample) into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL Nifuroxazide-d4 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial.

-

Inject 10 µL of the supernatant into the HPLC-MS/MS system.[8]

4. HPLC-MS/MS Instrumental Conditions

| Parameter | Condition |

| HPLC System | Shimadzu LC-30AD system or equivalent |

| Mass Spectrometer | Sciex API 4000 triple quadrupole mass spectrometer or equivalent |

| Analytical Column | Kinetex C18 column (50 × 2.1 mm, 2.6 µm) |

| Mobile Phase | A: 2 mM Ammonium Acetate in Water, B: Acetonitrile. Gradient elution. |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Source Temperature | 550°C |

| Selected Reaction Monitoring (SRM) Transitions | Nifuroxazide: m/z 276.0 → 121.2 Nifuroxazide-d4 (IS): m/z 280.2 → 115.0[4][5] |

Bioanalytical Experimental Workflow

Caption: Step-by-step workflow for Nifuroxazide sample analysis.

Method Validation Results

The following tables summarize the validation parameters for the described method in murine plasma and brain tissue.[4]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Matrix | Calibration Range (ng/mL or ng/g) | Correlation Coefficient (r²) | LLOQ (ng/mL or ng/g) | Accuracy at LLOQ (%) | Precision at LLOQ (%RSD) |

| Plasma | 1.0 - 100.0 | > 0.99 | 1.0 | 97.6 | 13.2 |

| Brain Tissue | 2.0 - 80.0 | > 0.99 | 2.0 | 108.3 | 4.8 |

| Data sourced from a study by Iacoangeli et al., 2022.[4][5] |

Table 2: Intraday Accuracy and Precision

| Matrix | QC Level | Nominal Conc. (ng/mL or ng/g) | Accuracy (%) | Precision (%RSD) |

| Plasma | LQC | 3.0 | 94.8 | 6.4 |

| MQC | 15.0 | 90.2 | 4.0 | |

| HQC | 75.0 | 93.5 | 4.9 | |

| Brain Tissue | LQC | 6.0 | 111.8 | 3.3 |

| MQC | 30.0 | 105.4 | 1.7 | |

| HQC | 60.0 | 106.3 | 2.1 | |

| Data represents the analysis of five replicates at each QC level in a single run. Sourced from a study by Iacoangeli et al., 2022.[4][5] |

Table 3: Interday Accuracy and Precision

| Matrix | QC Level | Nominal Conc. (ng/mL or ng/g) | Accuracy (%) | Precision (%RSD) |

| Plasma | LQC | 3.0 | 97.4 | 7.1 |

| MQC | 15.0 | 92.5 | 5.2 | |

| HQC | 75.0 | 96.1 | 3.8 | |

| Brain Tissue | LQC | 6.0 | 108.9 | 4.5 |

| MQC | 30.0 | 104.2 | 2.9 | |

| HQC | 60.0 | 105.7 | 3.1 | |

| Data represents the analysis of five replicates at each QC level across multiple runs. Sourced from a study by Iacoangeli et al., 2022.[4][5] |

The use of Nifuroxazide-d4 as an internal standard provides a highly specific, accurate, and precise method for the quantification of Nifuroxazide in complex biological matrices like plasma and brain tissue. The simple protein precipitation extraction is efficient and yields satisfactory results for HPLC-MS/MS analysis.[4] The validation data demonstrates that the method is reliable and reproducible, meeting the stringent requirements set by regulatory agencies for bioanalytical method validation. This protocol is suitable for supporting pharmacokinetic, toxicokinetic, and clinical studies involving Nifuroxazide.

References

- 1. youtube.com [youtube.com]

- 2. Nifuroxazide - Wikipedia [en.wikipedia.org]

- 3. Nifuroxazide: an effective therapy for acute diarrhea_Chemicalbook [chemicalbook.com]

- 4. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. fda.gov [fda.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

Application Note: A Robust Pharmacokinetic Study Design for Nifuroxazide Featuring a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for conducting a preclinical pharmacokinetic (PK) study of Nifuroxazide, an oral nitrofuran antibiotic. Recent research has highlighted its potential as an anticancer agent through the inhibition of the STAT3 signaling pathway.[1][2][3][4] A robust and accurate bioanalytical method is crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. This protocol details an in vivo study in a rat model and a sensitive LC-MS/MS method for the quantification of Nifuroxazide in plasma, incorporating Nifuroxazide-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The use of a SIL-IS is a best practice recommended by regulatory agencies to correct for matrix effects and variability during sample processing.[5][6][7]

Introduction to Nifuroxazide and its Mechanism of Action

Nifuroxazide is a broad-spectrum intestinal antiseptic used to treat acute infectious diarrhea.[8][9] It is known to have minimal systemic absorption, with its action primarily confined to the gastrointestinal tract.[1][8][10] Beyond its antibacterial properties, Nifuroxazide has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[11][12][13] Constitutive activation of STAT3 is implicated in the pathogenesis of various cancers, making Nifuroxazide a candidate for drug repurposing in oncology.[2][4][12] It has been shown to inhibit the phosphorylation of STAT3 by reducing the autophosphorylation of Janus kinases (Jak), specifically Jak2 and Tyk2.[11][12][14] This inhibition downregulates target genes involved in cancer cell survival and proliferation.[12]

Physicochemical Properties of Nifuroxazide

A summary of Nifuroxazide's key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉N₃O₅ | [13][15][16] |

| Molecular Weight | 275.22 g/mol | [13][15][16][17] |

| CAS Number | 965-52-6 | [13][15][16] |

| Appearance | Bright yellow solid | [16] |

| Solubility | Practically insoluble in water, slightly soluble in ethanol, soluble in DMSO. | [16][18] |

| IUPAC Name | 4-hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | [15] |

Nifuroxazide's Effect on the JAK/STAT3 Signaling Pathway

The diagram below illustrates the JAK/STAT3 signaling pathway and the inhibitory action of Nifuroxazide. Cytokines or growth factors bind to cell surface receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3 proteins. Recruited STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene transcription. Nifuroxazide inhibits the autophosphorylation of JAKs, thereby preventing STAT3 activation.

Preclinical Pharmacokinetic Study Protocol

This protocol describes a typical single-dose oral PK study in rats.

Overall Experimental Workflow

The end-to-end process for the pharmacokinetic study is outlined below, from animal preparation to final data analysis.

Materials and Reagents

-

Nifuroxazide (≥98% purity)

-

Nifuroxazide-d4 (≥98% purity, isotopic purity ≥99%)

-

Vehicle: 0.5% Carboxymethyl cellulose (CMC) in water[19]

-

Male Sprague Dawley rats (200-250 g)

-

HPLC-grade acetonitrile, methanol, and formic acid

-

Ultrapure water

-

K2-EDTA collection tubes

Experimental Procedure

-

Animal Handling: Acclimate male Sprague Dawley rats for at least 3-5 days. House them under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Dosing: Fast animals overnight (approx. 12 hours) before dosing, with water still available. On the day of the study, administer Nifuroxazide orally via gavage at a target dose (e.g., 20-50 mg/kg).[18][19] The drug should be suspended in the 0.5% CMC vehicle.

-

Blood Collection: Collect blood samples (approx. 150-200 µL) from the tail vein or other appropriate site into K2-EDTA tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

This section provides a detailed protocol for the quantification of Nifuroxazide in rat plasma using a validated LC-MS/MS method.

Sample Preparation Workflow

A protein precipitation method is recommended for its simplicity and efficiency in extracting Nifuroxazide from plasma.[20]

LC-MS/MS Instrumentation and Conditions

The following tables provide starting parameters for method development. These should be optimized for the specific instrumentation used.

Table 3.2.1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Run Time | ~5-6 minutes |

Table 3.2.2: Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be optimized) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Nifuroxazide MRM | To be determined empirically (e.g., Q1: 276.1 -> Q3: 134.1) |

| Nifuroxazide-d4 MRM | To be determined empirically (e.g., Q1: 280.1 -> Q3: 138.1) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

Note: Specific MRM transitions, declustering potential (DP), and collision energy (CE) must be optimized by infusing pure Nifuroxazide and Nifuroxazide-d4 standards.

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines, such as those from the FDA.[21][22][23][24][25]

Table 3.3.1: Method Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Acceptance Criteria |

| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |

| Linearity & Range | Establish the concentration range over which the assay is accurate and precise. | Calibration curve with ≥6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | Determine the lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response is identifiable and reproducible with precision ≤20% and accuracy within 80-120%. |

| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision). | For QCs (Low, Mid, High), precision (CV%) ≤15% and accuracy within 85-115%. For LLOQ, ≤20% and 80-120%. |

| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | Measure the efficiency of the extraction procedure. | Should be consistent and reproducible. |

| Stability | Evaluate analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |

Data Analysis and Presentation

Pharmacokinetic Data Analysis

-

Concentration Calculation: Construct a calibration curve by plotting the peak area ratio (Nifuroxazide / Nifuroxazide-d4) against the nominal concentration of the standards. Use a weighted (1/x²) linear regression to determine the concentrations in the unknown samples.

-

PK Parameter Calculation: Use the resulting plasma concentration-time data to perform a Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Key parameters to be determined are listed in Table 4.1.1.

Table 4.1.1: Key Pharmacokinetic Parameters from NCA

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |

| t½ | Terminal half-life. |

| CL/F | Apparent total body clearance after oral administration. |

| Vz/F | Apparent volume of distribution after oral administration. |

References

- 1. Nifuroxazide - Wikipedia [en.wikipedia.org]

- 2. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of antidiarrheal agents nifuroxazide in antitumor multi‑target anticancer, multi‑mechanism anticancer drug (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Nifuroxazide? [synapse.patsnap.com]

- 9. Nifuroxazide: an effective therapy for acute diarrhea_Chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. selleckchem.com [selleckchem.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Nifuroxazide, JAK/STAT signaling inhibitor (CAS 965-52-6) | Abcam [abcam.com]

- 14. Therapeutic effects of STAT3 inhibition by nifuroxazide on murine acute graft graft-vs.-host disease: Old drug, new use - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nifuroxazide | C12H9N3O5 | CID 5337997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Nifuroxazide [sigmaaldrich.com]

- 17. nifuroxazide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. Nifuroxazide | 965-52-6 [chemicalbook.com]

- 19. Nifuroxazide suppresses UUO-induced renal fibrosis in rats via inhibiting STAT-3/NF-κB signaling, oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. labs.iqvia.com [labs.iqvia.com]

- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 23. moh.gov.bw [moh.gov.bw]

- 24. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 25. hhs.gov [hhs.gov]

Application Notes and Protocols for Therapeutic Drug Monitoring of Nifuroxazide Using Nifuroxazide-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Nifuroxazide-d4 as an internal standard in the therapeutic drug monitoring (TDM) of Nifuroxazide. The methodologies described herein are essential for accurate quantification in preclinical and clinical research settings.

Introduction

Nifuroxazide is a nitrofuran antibiotic primarily used for treating gastrointestinal infections.[1] Recent studies have unveiled its potential as an anticancer agent due to its inhibitory effects on the STAT3 signaling pathway.[2][3][4] Therapeutic drug monitoring of Nifuroxazide is crucial to ensure optimal dosing, efficacy, and safety, especially as its therapeutic applications expand. The use of a stable isotope-labeled internal standard, such as Nifuroxazide-d4, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[2][5]

Application: Therapeutic Drug Monitoring (TDM)

TDM of Nifuroxazide is indicated to:

-

Monitor patient compliance.

-

Optimize dosage to achieve therapeutic concentrations while minimizing toxicity.

-

Investigate drug-drug interactions.

-

Assess pharmacokinetic variability in different patient populations.

-

Correlate drug exposure with therapeutic and adverse effects.

Nifuroxazide-d4 is intended for use as an internal standard for the quantification of nifuroxazide by Gas Chromatography- or Liquid Chromatography-Mass Spectrometry (GC- or LC-MS).[6]

Analytical Method: HPLC-MS/MS

A highly sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method has been developed and validated for the quantification of Nifuroxazide in biological matrices, such as plasma and brain tissue, using Nifuroxazide-d4 as the internal standard.[2][4][7]

Quantitative Data Summary

The following tables summarize the validation parameters of the HPLC-MS/MS method for the quantification of Nifuroxazide in mouse plasma and brain tissue.[2]

Table 1: HPLC-MS/MS Method Validation Parameters for Nifuroxazide in Plasma [2]

| Parameter | Value |

| Linearity Range | 1.0 - 100.0 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| LLOQ Signal-to-Noise Ratio (S/N) | 19.2 |

| LLOQ Precision (%RSD) | 13.2% |

| LLOQ Accuracy | 97.6% |

| Intraday Precision (RSD%) | 4.0 - 6.4% |

| Intraday Accuracy | 90.2 - 94.8% |

| Interday Precision (RSD%) | 5.1 - 8.2% |